2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is an organic compound belonging to the class of alkyl-phenylketones. These compounds are characterized by a ketone group substituted by one alkyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of biphenyl-4-yl acetic acid with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the other acid to form the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. For example, it has been shown to inhibit macrophage metalloelastase (MMP-12), an enzyme involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1,3-Dioxo-1,3-Dihydro-2H-isoindol-2-yl)ethyl]-4-(4’-ethoxy-1,1’-biphenyl-4-yl)-4-oxobutanoic acid
- 2-[4’-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)[1,1’-biphenyl]-4-yl]-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate apart from similar compounds is its specific structural features and the presence of both biphenyl and isoindole moieties. These structural elements contribute to its unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C29H19NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C29H19NO5/c31-26(21-12-10-20(11-13-21)19-6-2-1-3-7-19)18-35-29(34)22-14-16-23(17-15-22)30-27(32)24-8-4-5-9-25(24)28(30)33/h1-17H,18H2 |
InChI Key |
YKXULCYZVULXLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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